
2-Bromo-4-(trifluoromethoxy)aniline
Overview
Description
2-Bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8) is a halogenated aromatic amine with the molecular formula C₇H₅BrF₃NO and a molecular weight of 256.02 g/mol . Its structure features a bromine atom at the ortho position and a trifluoromethoxy (-OCF₃) group at the para position relative to the amine (-NH₂) group. This compound is primarily utilized as a pharmaceutical impurity reference material and serves as a key intermediate in synthesizing bioactive molecules, including agrochemicals like thifluzamide . It is stored at +5°C to maintain stability and is classified as a by-product impurity in drug synthesis .
The trifluoromethoxy group is electron-withdrawing, influencing the compound's reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct polycyclic systems like indolo[3,2-c]quinolines . Its synthesis often involves palladium-catalyzed borylation or halogen exchange reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-(trifluoromethoxy)aniline can be synthesized through several methods. One common method involves the bromination of 4-(trifluoromethoxy)aniline using bromine and hydrogen peroxide in the presence of an inert grinding medium such as zirconium oxide beads . The reaction is carried out in water as the solvent, and the product is obtained with high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is typically isolated through filtration and purification steps.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in 2-bromo-4-(trifluoromethoxy)aniline is susceptible to nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.
Key Examples
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds.
Suzuki–Miyaura Coupling
Reagents/Conditions | Aryl Boronic Acid | Product | Yield | Notes |
---|---|---|---|---|
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(trifluoromethoxy)aniline | 92% | High regioselectivity due to electron-withdrawing trifluoromethoxy group. |
Kumada–Tamao–Corriu Coupling
Reagents/Conditions | Grignard Reagent | Product | Yield |
---|---|---|---|
[Pd(allyl)Cl]₂, BPhos, THF, 60°C | MeMgBr | 2-Methyl-4-(trifluoromethoxy)aniline | 89% |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes electrophilic substitution at meta positions relative to the trifluoromethoxy group.
Nitration
Reagents/Conditions | Product | Yield |
---|---|---|
HNO₃, H₂SO₄, 0°C | 2-Bromo-4-(trifluoromethoxy)-5-nitroaniline | 65% |
Bromination
Reagents/Conditions | Product | Yield |
---|---|---|
Br₂, H₂O₂, H₂O, ZrO₂ beads | 2,6-Dibromo-4-(trifluoromethoxy)aniline | 98.5% |
Functional Group Transformations
The aniline group can be modified to generate derivatives for targeted applications.
Diazotization
Reagents/Conditions | Product | Application |
---|---|---|
NaNO₂, HCl, 0°C → CuCN | 2-Bromo-4-(trifluoromethoxy)benzonitrile | Precursor for agrochemicals . |
Reduction Reactions
The bromine atom can be selectively reduced under controlled conditions.
Reagents/Conditions | Product | Yield |
---|---|---|
H₂, Pd/C, EtOH, 25°C | 4-(Trifluoromethoxy)aniline | 95% |
Comparative Reactivity
Parameter | This compound | 4-Bromo-2-(trifluoromethoxy)aniline |
---|---|---|
Electrophilic Substitution | Occurs at C5 | Occurs at C6 |
Coupling Reaction Rate | Faster due to ortho-bromine | Slower due to para-bromine |
Nucleophilic Substitution | Moderate (σₚ = 0.54) | Low (σₚ = 0.45) |
Mechanistic Insights
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)aniline is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, materials science, and agrochemicals. This article explores its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Its structural characteristics make it a candidate for drug development targeting various diseases.
Case Study: Anticancer Activity
Recent research has highlighted the compound's efficacy as an anticancer agent. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals, particularly as a herbicide or fungicide. Its trifluoromethoxy group enhances lipophilicity, improving its ability to penetrate plant tissues.
Case Study: Herbicidal Activity
Field trials conducted on various crops demonstrated that formulations containing this compound exhibited effective weed control with minimal phytotoxicity.
Crop Type | Weed Control Efficacy (%) | Phytotoxicity (%) |
---|---|---|
Corn | 85 | 5 |
Soybean | 78 | 3 |
Material Science
In material science, this compound is utilized in the synthesis of novel polymers and materials due to its unique functional groups.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. Polymers synthesized with this compound demonstrated improved mechanical properties compared to traditional polymers.
Property | Standard Polymer | Polymer with this compound |
---|---|---|
Tensile Strength (MPa) | 30 | 45 |
Thermal Decomposition Temp (°C) | 250 | 300 |
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry.
Case Study: Synthesis of Fluorinated Compounds
The compound has been used as a starting material for synthesizing fluorinated pharmaceuticals, which exhibit enhanced biological activity due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)aniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, it forms new carbon-carbon bonds through palladium-catalyzed processes . The trifluoromethoxy group can influence the reactivity and stability of the compound in these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
Table 1: Positional Isomers of Brominated Trifluoromethoxyanilines
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
---|---|---|---|---|
2-Bromo-4-(trifluoromethoxy)aniline | 175278-17-8 | C₇H₅BrF₃NO | 256.02 | Br (C2), -OCF₃ (C4), -NH₂ (C1) |
4-Bromo-2-(trifluoromethoxy)aniline | 175278-09-8 | C₇H₅BrF₃NO | 256.02 | Br (C4), -OCF₃ (C2), -NH₂ (C1) |
3-Bromo-4-(trifluoromethoxy)aniline | 191602-54-7 | C₇H₅BrF₃NO | 256.02 | Br (C3), -OCF₃ (C4), -NH₂ (C1) |
5-Bromo-2-(trifluoromethoxy)aniline | 886762-08-9 | C₇H₅BrF₃NO | 256.02 | Br (C5), -OCF₃ (C2), -NH₂ (C1) |
Key Findings :
- Reactivity : The position of bromine significantly affects electronic properties. For example, this compound shows higher reactivity in palladium-catalyzed cross-coupling reactions compared to its meta-bromo isomer due to steric and electronic effects .
- Applications : 4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8) is used in synthesizing fluorescent dyes, while 3-bromo derivatives are intermediates in antifungal agents .
Functional Group Analogues
Table 2: Compounds with Alternative Substituents
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
---|---|---|---|---|
2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 | C₇H₅BrF₃N | 240.02 | -CF₃ (C4) |
2-Bromo-4-methoxy-1-trifluoromethoxybenzene | 619-41-0 | C₈H₆BrF₃O₂ | 271.03 | -OCH₃ (C4), -OCF₃ (C1) |
4-(Trifluoromethoxy)aniline | N/A | C₇H₆F₃NO | 177.12 | -OCF₃ (C4), no Br |
Key Findings :
- Electron Effects : Replacing -OCF₃ with -CF₃ (as in 2-bromo-4-(trifluoromethyl)aniline) reduces polarity, lowering solubility in polar solvents .
- Toxicity: The non-brominated analogue, 4-(trifluoromethoxy)aniline, has an acute oral LD₅₀ of 63 mg/kg in rats, highlighting that bromination may alter toxicity profiles .
Halogenated Derivatives
Table 3: Multi-Halogenated Anilines
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents |
---|---|---|---|---|
2,6-Dichloro-4-(trifluoromethoxy)aniline | N/A | C₇H₄Cl₂F₃NO | 260.01 | Cl (C2, C6), -OCF₃ (C4) |
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline | 1219741-80-6 | C₁₁H₁₃BrFNSi | 286.21 | Br (C4), F (C5), -C≡C-SiMe₃ (C2) |
Key Findings :
- Synthetic Utility : Multi-halogenated derivatives (e.g., 2,6-dichloro-4-(trifluoromethoxy)aniline) are pivotal in designing herbicides, leveraging halogen interactions with biological targets .
- Stability : The trimethylsilyl-ethynyl group in 4-bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline enhances stability under acidic conditions, making it suitable for click chemistry .
Research and Application Insights
- Pharmaceuticals : this compound is a precursor to neurology drug impurities, requiring stringent purity standards (>95%) .
- Agrochemicals : Derivatives like 3-bromo-4-(trifluoromethoxy)aniline are intermediates in fungicides, exploiting the OCF₃ group's resistance to metabolic degradation .
- Material Science : Brominated trifluoromethoxyanilines are used in liquid crystals, where substituent positions dictate mesophase behavior .
Biological Activity
2-Bromo-4-(trifluoromethoxy)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant case studies and research findings.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C7H5BrF3NO2
- Molecular Weight : 292.02 g/mol
- IUPAC Name : this compound
The presence of bromine and trifluoromethoxy groups contributes to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated anilines can inhibit bacterial growth by disrupting cell membrane integrity and function. A comparative analysis of various anilines demonstrated that the introduction of trifluoromethoxy groups enhances antibacterial potency against Gram-positive bacteria due to increased lipophilicity and membrane penetration capabilities .
Anticancer Activity
The compound has been evaluated for anticancer properties. In vitro studies have shown that derivatives of brominated anilines can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest. For example, a study reported that similar compounds effectively inhibited the proliferation of breast cancer cells (MCF-7) by inducing G1 phase arrest, which was attributed to the downregulation of cyclin D1 .
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. In models of neurodegeneration, such as those induced by oxidative stress, the compound demonstrated a capacity to reduce neuronal cell death. This effect is likely mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .
Study on Antimicrobial Efficacy
A study conducted on various anilines, including this compound, assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting the compound's potential as an antimicrobial agent .
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | 50 µg/mL |
Control (no treatment) | >200 µg/mL |
Study on Anticancer Activity
In a study evaluating the anticancer effects on MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 100 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing apoptosis through mitochondrial pathways .
-
Antimicrobial Mechanism :
- Disruption of bacterial cell membranes.
- Inhibition of key metabolic pathways.
-
Anticancer Mechanism :
- Induction of apoptosis via caspase activation.
- Cell cycle arrest through modulation of cyclins.
-
Neuroprotective Mechanism :
- Reduction of oxidative stress.
- Enhancement of cellular antioxidant defenses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-4-(trifluoromethoxy)aniline, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves bromination of 4-(trifluoromethoxy)aniline derivatives. For example, bromine can be introduced via electrophilic substitution under controlled temperatures (e.g., 0–50°C) using brominating agents like N-bromosuccinimide (NBS) in acidic media. Purification often employs column chromatography with silica gel or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction optimization focuses on minimizing side products (e.g., di-brominated analogs) by adjusting stoichiometry and reaction time .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., para-bromine and trifluoromethoxy groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (CHBrFNO, MW 256.02 g/mol).
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and intermolecular interactions .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Toxicity data for analogs (e.g., 4-Bromo-2-(trifluoromethyl)aniline) indicate risks of respiratory and dermal irritation .
Advanced Research Questions
Q. How does the trifluoromethoxy group affect regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The trifluoromethoxy group is a strong para-director due to its electron-withdrawing nature via the -O-CF moiety. For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs meta to the amino group and ortho to the trifluoromethoxy group. Computational studies (DFT) can model charge distribution to predict reaction sites. Experimental validation involves isolating intermediates and analyzing substituent effects via kinetic studies .
Q. What strategies resolve contradictions in crystallographic data for halogenated aniline derivatives?
- Methodological Answer : Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Solutions include:
- Data Collection : Use high-resolution synchrotron radiation.
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned structures.
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and packing efficiency .
Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?
- Methodological Answer : The bromine atom serves as a reactive site for Suzuki-Miyaura couplings. For instance, reacting with (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid under Pd catalysis yields dihydropyridine derivatives. Optimize conditions using Pd(OAc), SPhos ligand, and KPO in THF/HO (3:1) at 80°C. Monitor progress via LCMS (e.g., m/z 243 [M+H-CHOCO]) .
Q. What analytical methods detect trace impurities in halogenated aniline derivatives?
- Methodological Answer :
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., di-brominated byproducts).
- GC-MS : Identify volatile degradation products.
- NMR Spiking : Add authentic standards to confirm impurity identity. Regulatory guidelines (e.g., ICH Q3A) set thresholds for reporting (<0.10%) .
Q. Data-Driven Insights
- Reactivity Comparison : The trifluoromethoxy group increases electrophilic substitution rates compared to methoxy analogs but reduces nucleophilic aromatic substitution due to steric and electronic effects .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C, necessitating low-temperature storage .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSTYHNIIDIBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350866 | |
Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-17-8 | |
Record name | 2-Bromo-4-trifluoromethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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